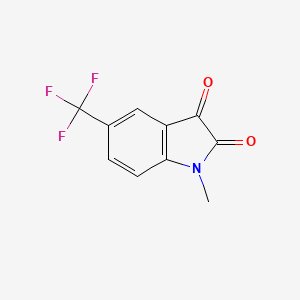

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione

CAS No.:

Cat. No.: VC16541078

Molecular Formula: C10H6F3NO2

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F3NO2 |

|---|---|

| Molecular Weight | 229.15 g/mol |

| IUPAC Name | 1-methyl-5-(trifluoromethyl)indole-2,3-dione |

| Standard InChI | InChI=1S/C10H6F3NO2/c1-14-7-3-2-5(10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |

| Standard InChI Key | BIWUTXLWLALYEV-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O |

Introduction

Structural Characteristics and Spectroscopic Insights

Molecular Architecture

The compound’s core consists of an indoline scaffold—a bicyclic structure merging a benzene ring with a pyrrolidine moiety—modified by a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position. The 2,3-dione functional groups (ketones at positions 2 and 3) contribute to its electrophilic reactivity, enabling participation in condensation and cycloaddition reactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆F₃NO₂ |

| Molecular Weight | 229.15 g/mol |

| IUPAC Name | 1-methyl-5-(trifluoromethyl)indole-2,3-dione |

| Canonical SMILES | CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O |

| XLogP3 | 2.1 (estimated) |

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in drug design to improve pharmacokinetics.

Spectroscopic Characterization

While direct spectroscopic data for 1-methyl-5-(trifluoromethyl)indoline-2,3-dione are scarce, analogous compounds provide insights. For example, 1-methyl-5-trifluoromethoxyindole-2,3-dione exhibits distinct NMR signals for aromatic protons (δ 6.8–8.1 ppm) and methyl groups (δ 3.2–3.3 ppm) . The CF₃ group typically shows a characteristic triplet in ¹⁹F NMR near δ -60 ppm .

Synthetic Methodologies and Reaction Pathways

Condensation-Based Synthesis

Indoline-2,3-diones are commonly synthesized via condensation reactions. A representative route involves:

-

Alkylation: Reacting 5-(trifluoromethyl)indoline-2,3-dione with methyl iodide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to introduce the 1-methyl group .

-

Purification: Crude products are isolated via filtration and washed with non-polar solvents (e.g., n-pentane) .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 50–60°C | 90% |

| Condensation | Malononitrile, EtOH, rt | 97% |

Cycloaddition and Spirocyclic Derivatives

The 2,3-dione moiety enables participation in [3+2] cycloadditions. For instance, reacting with 1,2-dihydro-3H-indazol-3-one in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] derivatives—structures with demonstrated apoptotic activity .

Crystallographic and Conformational Analysis

Isomerism and Hydrogen Bonding

X-ray diffraction studies of analogous compounds (e.g., 1-methyl-5-trifluoromethoxyindole-2,3-dione) reveal Z-isomer predominance stabilized by intramolecular N–H···N and N–H···O hydrogen bonds . The CF₃ group’s steric bulk may influence isomer distribution in 1-methyl-5-(trifluoromethyl)indoline-2,3-dione.

Table 3: Key Crystallographic Parameters (Analog)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bonds | N–H···N (2.12 Å), N–H···O (2.08 Å) |

Future Directions and Research Opportunities

Synthesis Optimization

-

Explore microwave-assisted or flow-chemistry approaches to improve yield and purity.

-

Investigate enantioselective routes for chiral indoline derivatives.

Biological Screening

-

Prioritize in vitro assays against viral (e.g., SARS-CoV-2 protease) and inflammatory targets (e.g., COX-2).

-

Evaluate spirocyclic derivatives for anticancer activity in murine models.

Computational Modeling

-

Perform DFT calculations to predict reactivity and binding affinities.

-

Simulate metabolic pathways to assess ADME (Absorption, Distribution, Metabolism, Excretion) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume